[4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl]methanol
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Overview
Description
[4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl]methanol: is an organic compound with the molecular formula C13H15F3O2 It features a trifluoromethyl group and a cyclopentyloxy group attached to a phenyl ring, with a methanol group at the para position relative to the cyclopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-(trifluoromethyl)benzaldehyde and cyclopentanol.
Formation of the Ether Bond: The hydroxyl group of 4-hydroxy-3-(trifluoromethyl)benzaldehyde is reacted with cyclopentanol in the presence of a suitable catalyst, such as an acid or base, to form the cyclopentyloxy group.
Reduction: The aldehyde group is then reduced to a primary alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agents used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 4-(Cyclopentyloxy)-3-(trifluoromethyl)benzaldehyde or 4-(Cyclopentyloxy)-3-(trifluoromethyl)benzoic acid.
Reduction: Various alcohol derivatives depending on the specific reducing conditions.
Substitution: Substituted phenyl derivatives with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, [4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and cyclopentyloxy groups on biological activity. It may serve as a model compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may contribute to the development of drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyclopentyloxy group may influence the compound’s binding affinity and selectivity for specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
[4-(Cyclopentyloxy)-3-(trifluoromethyl)benzaldehyde]: Similar structure but with an aldehyde group instead of a methanol group.
[4-(Cyclopentyloxy)-3-(trifluoromethyl)benzoic acid]: Similar structure but with a carboxylic acid group instead of a methanol group.
[4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl]amine: Similar structure but with an amine group instead of a methanol group.
Uniqueness
The uniqueness of [4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl]methanol lies in its combination of functional groups, which confer distinct chemical and physical properties. The presence of both a trifluoromethyl group and a cyclopentyloxy group on the phenyl ring can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-cyclopentyloxy-3-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c14-13(15,16)11-7-9(8-17)5-6-12(11)18-10-3-1-2-4-10/h5-7,10,17H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPBZKVVZWRQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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